4-tert-butyl-N,N-bis(2-chloroethyl)aniline
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Overview
Description
4-tert-Butyl-N,N-bis(2-chloroethyl)aniline is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a tert-butyl group attached to the benzene ring and two chloroethyl groups attached to the nitrogen atom. This compound is of interest due to its potential use in organic synthesis and its reactivity with various reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-N,N-bis(2-chloroethyl)aniline typically involves the reaction of 4-tert-butylaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-N,N-bis(2-chloroethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-tert-Butyl-N,N-bis(2-chloroethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N,N-bis(2-chloroethyl)aniline involves its interaction with molecular targets through its chloroethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
4-tert-Butylaniline: Lacks the chloroethyl groups, making it less reactive in nucleophilic substitution reactions.
N,N-bis(2-chloroethyl)aniline: Lacks the tert-butyl group, affecting its steric properties and reactivity.
4-tert-Butylbenzyl chloride: Contains a benzyl chloride group instead of chloroethyl groups, leading to different reactivity patterns.
Uniqueness: 4-tert-Butyl-N,N-bis(2-chloroethyl)aniline is unique due to the combination of its tert-butyl and chloroethyl groups, which confer distinct steric and electronic properties. This makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
64977-11-3 |
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Molecular Formula |
C14H21Cl2N |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
4-tert-butyl-N,N-bis(2-chloroethyl)aniline |
InChI |
InChI=1S/C14H21Cl2N/c1-14(2,3)12-4-6-13(7-5-12)17(10-8-15)11-9-16/h4-7H,8-11H2,1-3H3 |
InChI Key |
KWUGJGDAMLKTDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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